molecular formula C17H14N2O2S2 B2710328 4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole CAS No. 477857-92-4

4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole

Cat. No.: B2710328
CAS No.: 477857-92-4
M. Wt: 342.43
InChI Key: MLLADFQZCUYNQI-XDHOZWIPSA-N
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Description

4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole is a complex organic compound characterized by its unique thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl and methyl groups. The final step involves the attachment of the thienylcarbonyl group through an esterification reaction. Common reagents used in these reactions include thionyl chloride, phenylhydrazine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the thienylcarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-phenyl-1,3-thiazole
  • 2-Phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole
  • 4-Methyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole

Uniqueness

4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c1-11-15(23-16(18-11)13-7-4-3-5-8-13)12(2)19-21-17(20)14-9-6-10-22-14/h3-10H,1-2H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLADFQZCUYNQI-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)C3=CC=CS3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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